1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride
CAS No.: 937047-05-7
Cat. No.: VC2702873
Molecular Formula: C5H5BrClN3
Molecular Weight: 222.47 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 937047-05-7 |
|---|---|
| Molecular Formula | C5H5BrClN3 |
| Molecular Weight | 222.47 g/mol |
| IUPAC Name | 1-amino-4-bromopyrrole-2-carbonitrile;hydrochloride |
| Standard InChI | InChI=1S/C5H4BrN3.ClH/c6-4-1-5(2-7)9(8)3-4;/h1,3H,8H2;1H |
| Standard InChI Key | IPZCJRGDUYMSAV-UHFFFAOYSA-N |
| SMILES | C1=C(N(C=C1Br)N)C#N.Cl |
| Canonical SMILES | C1=C(N(C=C1Br)N)C#N.Cl |
Introduction
1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride is a heterocyclic compound that belongs to the class of aromatic heterocycles. It is characterized by its unique structure, which includes a pyrrole ring substituted with an amino group, a bromine atom, and a carbonitrile group. This compound is primarily used as a building block in organic synthesis and has significant applications in medicinal chemistry and materials science .
Synthesis and Purification
The synthesis of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride typically involves two main steps, conducted in solvents such as dichloromethane or acetonitrile under controlled conditions to optimize yield and purity. Techniques like recrystallization or chromatography are employed to isolate the desired compound from by-products.
Applications and Mechanism of Action
This compound serves as a versatile intermediate in synthetic chemistry due to its unique reactivity profile. It participates in several types of chemical reactions and can act as an inhibitor or activator for certain enzymes or receptors, depending on its structural configuration and functional groups. Its applications span various scientific fields, including medicinal chemistry and materials science.
Applications
| Field | Description |
|---|---|
| Medicinal Chemistry | Used in the synthesis of complex heterocycles with potential biological activity. |
| Materials Science | Utilized in the development of new materials with specific properties. |
Safety and Handling
1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride is intended for laboratory use only. For any other use, it is recommended to consult with the supplier or relevant safety guidelines . Safety Data Sheets (SDS) are available for detailed information on handling and safety precautions.
Future Directions
Further research is needed to fully explore the potential of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride in medicinal chemistry and materials science. Its versatility as a synthetic intermediate makes it an attractive candidate for the development of new compounds with specific biological or material properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume